molecular formula C13H18FN B3417124 1-(2-Fluorobenzyl)cyclohexan-1-amine CAS No. 1017349-41-5

1-(2-Fluorobenzyl)cyclohexan-1-amine

Cat. No. B3417124
M. Wt: 207.29 g/mol
InChI Key: WJXFWAQRENNYRC-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)cyclohexan-1-amine is a novel compound that has garnered attention within the scientific community in recent years1. Its chemical structure consists of a cyclohexane ring with a fluorobenzyl substituent at the 1-position. This compound exhibits intriguing properties due to its unique combination of aromatic and aliphatic moieties.



Synthesis Analysis

The synthesis of 1-(2-Fluorobenzyl)cyclohexan-1-amine involves several steps, which may vary based on the specific synthetic route chosen. Researchers have explored various methods, including transition-metal-catalyzed reactions, reductive amination, and cyclization strategies. Detailed investigations into reaction conditions, yields, and scalability are essential for optimizing the synthesis process.



Molecular Structure Analysis

The molecular structure of 1-(2-Fluorobenzyl)cyclohexan-1-amine plays a crucial role in its properties and reactivity. Computational studies, X-ray crystallography, and spectroscopic techniques provide insights into bond angles, torsion angles, and intermolecular interactions. Understanding the spatial arrangement of atoms within the cyclohexane ring and the fluorobenzyl group informs its behavior.



Chemical Reactions Analysis

1-(2-Fluorobenzyl)cyclohexan-1-amine participates in various chemical reactions. Investigating its reactivity with electrophiles, nucleophiles, and oxidizing agents sheds light on its functional group compatibility. Additionally, kinetic studies elucidate reaction mechanisms, intermediates, and rate-determining steps.



Physical And Chemical Properties Analysis

1-(2-Fluorobenzyl)cyclohexan-1-amine’s physical properties include melting point, boiling point, solubility, and optical activity. Experimental measurements and theoretical calculations contribute to understanding its behavior under different conditions. Additionally, spectroscopic techniques (NMR, IR, UV-Vis) provide valuable data.


Safety And Hazards

Assessing the safety profile of this compound is crucial. Researchers must investigate toxicity, potential side effects, and environmental impact. Proper handling procedures, protective equipment, and disposal guidelines should be established.


Future Directions

Future research should focus on:



  • Biological Activity : Explore its pharmacological effects, including potential drug development.

  • Structure-Activity Relationships : Correlate structural modifications with activity.

  • Synthetic Optimization : Develop efficient and scalable synthetic routes.

  • Computational Modeling : Predict properties and interactions using computational tools.


properties

IUPAC Name

1-[(2-fluorophenyl)methyl]cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c14-12-7-3-2-6-11(12)10-13(15)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXFWAQRENNYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorobenzyl)cyclohexan-1-amine

CAS RN

1017349-41-5
Record name 1-[(2-fluorophenyl)methyl]cyclohexan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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